molecular formula C18H27N3O5S B11030680 2-Ethoxyethyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate

2-Ethoxyethyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate

Cat. No.: B11030680
M. Wt: 397.5 g/mol
InChI Key: LUVPKPRWNHRNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyethyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate is a complex organic compound with potential applications in various scientific fields. Its structure includes an ethoxyethyl group, an isopentylsulfanyl group, and a hexahydropyrido[2,3-D]pyrimidinyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate typically involves multiple steps:

    Formation of the Hexahydropyrido[2,3-D]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isopentylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using isopentylthiol and a suitable leaving group.

    Attachment of the Ethoxyethyl Group: This step involves the esterification of the intermediate compound with ethoxyethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate can undergo various chemical reactions, including:

    Oxidation: The isopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the hexahydropyrido[2,3-D]pyrimidinyl core can be reduced to alcohols.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: Potential use as a therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate involves its interaction with molecular targets such as enzymes and receptors. The isopentylsulfanyl group may interact with thiol groups in proteins, while the hexahydropyrido[2,3-D]pyrimidinyl core may interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethyl acetate: A simpler ester with similar ethoxyethyl group.

    Isopentyl acetate: Contains the isopentyl group but lacks the complex pyrimidinyl core.

    Hexahydropyrido[2,3-D]pyrimidine derivatives: Compounds with similar core structure but different substituents.

Uniqueness

2-Ethoxyethyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H27N3O5S

Molecular Weight

397.5 g/mol

IUPAC Name

2-ethoxyethyl 2-[2-(3-methylbutylsulfanyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetate

InChI

InChI=1S/C18H27N3O5S/c1-4-25-6-7-26-14(22)10-12-9-13-15(19-16(12)23)20-18(21-17(13)24)27-8-5-11(2)3/h11-12H,4-10H2,1-3H3,(H2,19,20,21,23,24)

InChI Key

LUVPKPRWNHRNAS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)CC1CC2=C(NC1=O)N=C(NC2=O)SCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.